3-Amino-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid

Dipeptide metabolism Enzyme substrate specificity Aspartame degradation pathway

Researchers developing CCK-B-selective agonists require the exact Asp-Phe-NH₂ motif-substitution with methyl ester or free acid analogs abolishes receptor selectivity. H-Asp-Phe-NH₂ (CAS 5241-71-4) is the validated C-terminal amide pharmacophore critical for 70-fold CCK-B selectivity (Ki = 42 nM). • Building block for Boc-CCK-4 (Boc-Trp-Met-Asp-Phe-NH₂) and derivatives. • Negative-control probe for membrane dipeptidase (EC 3.4.13.19), which does not process the amide. • Defined ACE substrate (Km = 115 μM for CCK-8) enabling orthogonal enzymatic assays. Supplied as a white to off-white powder with ≥95% purity. For R&D use only.

Molecular Formula C13H17N3O4
Molecular Weight 279.29 g/mol
Cat. No. B12116603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid
Molecular FormulaC13H17N3O4
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C13H17N3O4/c14-9(7-11(17)18)13(20)16-10(12(15)19)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H2,15,19)(H,16,20)(H,17,18)
InChIKeyKPAUJSXYKQJSSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic Acid (H-Asp-Phe-NH₂) for Peptide Research and Biochemical Assay Procurement


3-Amino-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid (CAS 5241-71-4), systematically named L-α-aspartyl-L-phenylalaninamide and commonly designated H-Asp-Phe-NH₂, is a C-terminal amidated dipeptide composed of L-aspartic acid and L-phenylalaninamide [1]. With a molecular formula of C₁₃H₁₇N₃O₄ and molecular weight of 279.29 g/mol, this compound is the minimal C-terminal pharmacophoric fragment of the gastrointestinal hormones cholecystokinin (CCK) and gastrin, and is released as a specific metabolite upon angiotensin-converting enzyme (ACE) hydrolysis of these amidated peptides [2]. Unlike its more widely known methyl ester analog aspartame (Asp-Phe-OMe), H-Asp-Phe-NH₂ bears a C-terminal primary amide (–CONH₂) rather than a methyl ester, a structural distinction that fundamentally alters its hydrogen-bonding capacity, metabolic processing, and biological recognition profile [3].

Why H-Asp-Phe-NH₂ Cannot Be Replaced by Aspartame, Asp-Phe-OH, or Other In-Class Dipeptides in Research Applications


The C-terminal amide of H-Asp-Phe-NH₂ is not a conservative substitution for the methyl ester of aspartame (Asp-Phe-OMe) or the free carboxyl of Asp-Phe-OH. Enzyme specificity data demonstrate that membrane dipeptidase (EC 3.4.13.19) hydrolyzes α-Asp-Phe-OH but completely fails to process α-Asp-Phe-NH₂ [1]. In CCK/gastrin receptor pharmacology, the Asp-Phe-NH₂ moiety is an indispensable recognition element: Boc-CCK-4 (Boc-Trp-Met-Asp-Phe-NH₂) exhibits 70-fold selectivity for the CCK-B receptor, and even minor modifications to the Asp-Phe-NH₂ substructure can reverse or abolish receptor selectivity [2]. Furthermore, ACE-mediated processing of CCK-8 and gastrin analogues generates Asp-Phe-NH₂ as the specific penultimate cleavage product, with defined kinetic parameters (Km = 115 μM for CCK-8) that differ 35-fold from angiotensin I processing [3]. These three orthogonal lines of evidence—enzymatic processing discrimination, receptor pharmacophore recognition, and peptidase substrate specificity—establish that generic substitution with non-amidated analogs will produce non-equivalent experimental outcomes.

Quantitative Differentiation Evidence: H-Asp-Phe-NH₂ vs. Asp-Phe-OH, Aspartame, and Related Dipeptides


Membrane Dipeptidase (EC 3.4.13.19) Fails to Hydrolyze Asp-Phe-NH₂ While Readily Cleaving the Free Acid Asp-Phe-OH

In a direct comparative study using human and pig intestinal microvillar membrane preparations, membrane dipeptidase (EC 3.4.13.19) exclusively hydrolyzed the unblocked dipeptide α-Asp-Phe-OH, while α-Asp-Phe-NH₂ (C-terminally amidated) was completely resistant to hydrolysis by this enzyme. Additionally, the selective membrane dipeptidase inhibitor cilastatin failed to block the metabolism of α-Asp-Phe-OH by microvillar membranes, consistent with aminopeptidase-mediated cleavage being the primary metabolic route [1]. This substrate discrimination has practical implications for in vitro metabolic stability studies where the amide-blocked dipeptide serves as a non-cleavable control probe.

Dipeptide metabolism Enzyme substrate specificity Aspartame degradation pathway

ACE Hydrolysis Kinetics: Asp-Phe-NH₂ Is the Defined C-Terminal Product of CCK-8/Gastrin Processing with Quantified Km and kcat

Purified rabbit lung ACE hydrolyzes CCK-8 and gastrin analogues at the penultimate peptide bond, releasing Asp-Phe-NH₂ as the major amidated C-terminal dipeptide product. For CCK-8, the Km was determined as 115 μM with a catalytic constant (kcat) of approximately 33 min⁻¹, yielding a catalytic efficiency (kcat/Km) of ~0.28 μM⁻¹·min⁻¹. This efficiency is approximately 35-fold lower than that reported for angiotensin I cleavage by ACE, establishing a quantitative benchmark for comparative substrate processing [1]. The hydrolysis was inhibited by captopril and EDTA but not by phosphoramidon, thiorphan, or bestatin, confirming ACE-specific catalysis.

Angiotensin-converting enzyme Neuropeptide metabolism CCK-gastrin processing

CCK Receptor Selectivity: The Asp-Phe-NH₂ Moiety Is a Critical Pharmacophoric Element for CCK-B vs. CCK-A Discrimination

Boc-CCK-4 (Boc-Trp-Met-Asp-Phe-NH₂), the N-terminally protected tetrapeptide containing the Asp-Phe-NH₂ C-terminal motif, exhibits 70-fold selectivity for the CCK-B (brain/gastrin) receptor over the CCK-A (peripheral) receptor [1]. A separate binding study quantified Boc-CCK-4 affinity as Ki = 42 nM at central CCK-B receptors with a pancreas/cortex binding ratio of 283, confirming pronounced CCK-B preference [2]. Critically, replacement of the Met residue with Nε-substituted lysine in Boc-CCK-4 derivatives reverses this selectivity toward CCK-A, demonstrating that the Asp-Phe-NH₂ substructure is necessary but not sufficient—the full pharmacophore context determines receptor discrimination [1].

Cholecystokinin receptors Peptide pharmacophore CCK-B selective agonists

C-Terminal Amide vs. Free Carboxyl: Crystal Structure Reveals Distinct Hydrogen-Bonding Architecture and Extended Conformation

X-ray crystallographic analysis of Asp-Phe-NH₂ revealed an extended backbone conformation that differs considerably from folded conformations adopted by unamidated dipeptides. In the crystal lattice, the C-terminal amide group engages in hydrogen bonding through both the amide –NH₂ (as donor) and the amide C=O (as acceptor), generating associational patterns distinct from those of C-terminal carboxyl-bearing dipeptides. By contrast, unamidated peptides preferentially form linear molecular connections where one or both carboxyl oxygens mediate hydrogen bonding [1]. This structurally validated difference in hydrogen-bonding topology has implications for solid-state formulation stability and intermolecular recognition in biological environments.

Peptide crystallography C-terminal amidation Hydrogen bonding networks

Physicochemical Differentiation: pKa, logP, and Computed Properties Distinguish Asp-Phe-NH₂ from Aspartame (Asp-Phe-OMe)

The replacement of the C-terminal methyl ester in aspartame (–COOCH₃) with a primary amide (–CONH₂) in H-Asp-Phe-NH₂ produces measurable shifts in key physicochemical parameters relevant to solubility, ionization state, and partitioning behavior. PubChem-computed data for H-Asp-Phe-NH₂ report XLogP3 = −3.0 and a most acidic pKa of 3.71 ± 0.10 (predicted, 25 °C) [1]. In contrast, experimentally determined pKa values for aspartame (Asp-Phe-OMe) are pKa₁ = 3.19 ± 0.01 and pKa₂ = 7.87 ± 0.02 (H₂O, 25 °C, I = 0.100 M NaCl), with a reported logP of −2.7 [2]. The amide analog lacks the second ionizable group (pKa₂ ~7.87) present in aspartame, which arises from the free amino terminus shared by both compounds but influenced by the C-terminal group's electronic effect on the aspartyl α-amine.

Physicochemical profiling Dipeptide comparators C-terminal functional group effects

High-Impact Research and Industrial Application Scenarios for H-Asp-Phe-NH₂ Based on Differentiation Evidence


CCK-B/Gastrin Receptor Pharmacophore Mapping and Selective Agonist Development

H-Asp-Phe-NH₂ serves as the essential C-terminal dipeptide building block for synthesizing Boc-CCK-4 (Boc-Trp-Met-Asp-Phe-NH₂) and its derivatives. As established in Section 3, the Asp-Phe-NH₂ motif is the conserved recognition element within tetrapeptides that exhibit 70-fold CCK-B receptor selectivity (Ki = 42 nM) . Medicinal chemistry groups developing CCK-B-selective agonists for anxiety, panic disorder, or gastrointestinal motility research require this specific C-terminal amide fragment—substitution with Asp-Phe-OMe or Asp-Phe-OH abrogates the receptor pharmacophore because the C-terminal amide participates in critical hydrogen-bonding interactions with the receptor binding pocket that the ester or free acid cannot replicate .

ACE Activity Assay Development Using a Non-Canonical Substrate-Product Pair

The defined kinetic parameters for ACE-mediated release of Asp-Phe-NH₂ from CCK-8 (Km = 115 μM, kcat ≈ 33 min⁻¹) enable the development of orthogonal ACE activity assays that do not rely on the classic angiotensin I substrate. This is particularly valuable when screening ACE inhibitors for off-target effects on CCK/gastrin processing, or when validating inhibitor selectivity across ACE substrate classes. The 35-fold lower catalytic efficiency compared to angiotensin I processing provides a dynamic range suitable for detecting moderate changes in ACE activity that may be masked in saturated angiotensin I-based assays.

C-Terminally Blocked Probe for Intestinal Peptidase Substrate Specificity Studies

As demonstrated by the direct head-to-head comparison in Section 3, membrane dipeptidase (EC 3.4.13.19) hydrolyzes α-Asp-Phe-OH but does not process α-Asp-Phe-NH₂ . This binary discrimination makes H-Asp-Phe-NH₂ an ideal negative-control probe for deconvoluting the contributions of aminopeptidase A, aminopeptidase W, and membrane dipeptidase to dipeptide metabolism in intestinal microvillar membrane preparations. Researchers studying aspartame metabolism or intestinal peptide transport can use the amide analog to isolate aminopeptidase-mediated cleavage pathways without interference from membrane dipeptidase activity.

Enzymatic Peptide Synthesis of Aspartame and CCK Fragments via Aminopeptidase A Catalysis

Purified aminopeptidase A from Staphylococcus chromogenes catalyzes the synthesis of Asp-Phe-OMe (aspartame) from L-Asp and L-Phe-OMe, and also hydrolyzes Asp-Phe-NH₂ with optimal activity at pH 9.5 and 60 °C . This dual hydrolytic/synthetic capability positions H-Asp-Phe-NH₂ as both a substrate for characterizing aminopeptidase A specificity and a reference standard for monitoring enzymatic peptide bond formation reactions. The enzyme's broad P′₁ specificity—accepting all amino acid types including proline—makes this system applicable to preparative-scale dipeptide synthesis where the amide can serve as a hydrolytically stable intermediate for subsequent deprotection or further coupling steps.

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